5-Chloro-4-nitro-2,1,3-benzothiadiazole

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 202425. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

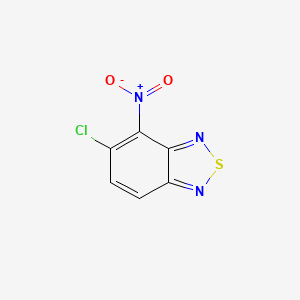

2D Structure

3D Structure

Propriétés

IUPAC Name |

5-chloro-4-nitro-2,1,3-benzothiadiazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2ClN3O2S/c7-3-1-2-4-5(9-13-8-4)6(3)10(11)12/h1-2H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSDMEVQEACHYNS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NSN=C2C(=C1Cl)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2ClN3O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60177282 |

Source

|

| Record name | 5-Chloro-4-(hydroxy(oxido)amino)-2,1,3-benzothiadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60177282 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.62 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2274-89-7 |

Source

|

| Record name | 5-Chloro-4-(hydroxy(oxido)amino)-2,1,3-benzothiadiazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002274897 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2274-89-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=202425 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-Chloro-4-(hydroxy(oxido)amino)-2,1,3-benzothiadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60177282 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Chloro-4-nitro-2,1,3-benzothiadiazole | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VT9K8WZ9C5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Technical Guide: Physical Characteristics of 5-Chloro-4-nitro-2,1,3-benzothiadiazole

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Chloro-4-nitro-2,1,3-benzothiadiazole is a heterocyclic aromatic compound belonging to the benzothiadiazole class of molecules. Compounds in this family are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and unique photophysical properties. This technical guide provides a comprehensive overview of the known physical and chemical characteristics of this compound, including its structural and physicochemical properties, alongside general experimental protocols for its synthesis and characterization.

Core Physical and Chemical Properties

The fundamental physical and chemical data for this compound are summarized in the table below. This information is crucial for its handling, application in synthetic protocols, and for the prediction of its behavior in various chemical and biological systems.

| Property | Value |

| Molecular Formula | C₆H₂ClN₃O₂S |

| Molecular Weight | 215.62 g/mol |

| CAS Number | 2274-89-7 |

| Appearance | Orange solid |

| Melting Point | 149 - 152 °C |

| Boiling Point | 348.8 °C at 760 mmHg |

| Flash Point | 164.7 °C |

| Solubility | Currently, specific quantitative data on solubility in various organic solvents is not readily available. General solubility is expected in polar organic solvents. |

| Chemical Stability | Stable under normal conditions. Avoid incompatible materials. |

| Incompatibilities | Strong oxidizing agents, bases, amines. |

| Hazardous Decomposition | Hydrogen chloride, chlorine, nitrogen oxides, carbon monoxide, oxides of sulfur, carbon dioxide. |

Spectroscopic and Analytical Data

While specific spectral data with assigned peaks for this compound are not extensively reported in publicly available literature, the following provides an overview of the expected spectroscopic characteristics based on its structure and data from related benzothiadiazole derivatives.

| Spectroscopic Data | Expected Characteristics |

| ¹H NMR | The proton NMR spectrum is expected to show signals in the aromatic region, characteristic of the two protons on the benzene ring. The chemical shifts will be influenced by the electron-withdrawing effects of the chloro, nitro, and thiadiazole groups. |

| ¹³C NMR | The carbon NMR spectrum will display six signals corresponding to the carbon atoms of the benzothiadiazole core. The positions of these signals will be dictated by the substitution pattern and the electronic environment of each carbon atom. |

| FTIR | The infrared spectrum is expected to exhibit characteristic absorption bands for the nitro group (typically around 1520-1560 cm⁻¹ and 1345-1385 cm⁻¹ for asymmetric and symmetric stretching, respectively), C-Cl stretching, C=N stretching of the thiadiazole ring, and aromatic C-H and C=C stretching vibrations. |

| UV-Vis | The UV-Vis absorption spectrum, likely recorded in a solvent like chloroform or methanol, is expected to show absorption maxima in the UV and possibly the visible region, characteristic of the extended π-system of the benzothiadiazole ring system, further influenced by the nitro and chloro substituents. |

Experimental Protocols

The following sections detail generalized experimental methodologies for the synthesis and characterization of this compound, based on established procedures for related compounds.

Synthesis Protocol: Nitration of 5-Chloro-2,1,3-benzothiadiazole

A primary route for the synthesis of this compound is the electrophilic nitration of 5-chloro-2,1,3-benzothiadiazole.

Materials:

-

5-Chloro-2,1,3-benzothiadiazole

-

Concentrated Nitric Acid (HNO₃)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Ice

-

Water (deionized)

-

Organic solvent for extraction (e.g., Dichloromethane or Ethyl Acetate)

-

Drying agent (e.g., anhydrous Magnesium Sulfate or Sodium Sulfate)

Procedure:

-

In a flask equipped with a magnetic stirrer and cooled in an ice bath, slowly add concentrated sulfuric acid to 5-chloro-2,1,3-benzothiadiazole.

-

Once the substrate is fully dissolved and the solution is cooled, add a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid dropwise to the reaction flask, maintaining a low temperature (typically 0-5 °C).

-

After the addition is complete, allow the reaction to stir at a low temperature for a specified period, monitoring the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, carefully pour the reaction mixture over crushed ice.

-

The precipitated solid product is collected by vacuum filtration and washed with cold water until the filtrate is neutral.

-

The crude product can be further purified by recrystallization from a suitable solvent, such as methanol or a methanol/chloroform mixture.

Characterization Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Sample Preparation: Dissolve a small amount of the purified compound in a deuterated solvent (e.g., CDCl₃) in an NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard.

-

Data Acquisition: Record ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 or 500 MHz).[1][2]

-

Data Analysis: Process the spectra to determine chemical shifts (δ) in parts per million (ppm) relative to TMS, coupling constants (J) in Hertz (Hz), and integration values for ¹H NMR.

Fourier-Transform Infrared (FTIR) Spectroscopy:

-

Sample Preparation: The solid sample can be analyzed directly using an Attenuated Total Reflectance (ATR) accessory on an FTIR spectrometer.

-

Data Acquisition: Record the spectrum over a typical range of 4000-400 cm⁻¹.

-

Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

UV-Visible (UV-Vis) Spectroscopy:

-

Sample Preparation: Prepare a dilute solution of the compound in a spectroscopic grade solvent (e.g., chloroform, methanol, or acetonitrile).

-

Data Acquisition: Record the absorption spectrum over a relevant wavelength range (e.g., 200-800 nm) using a spectrophotometer, with a reference cuvette containing the pure solvent.

-

Data Analysis: Determine the wavelength(s) of maximum absorbance (λmax).

Synthesis and Characterization Workflow

The following diagram illustrates the general workflow for the synthesis and subsequent characterization of this compound.

Caption: General workflow for the synthesis and characterization of this compound.

References

An In-depth Technical Guide to the Molecular Structure of 5-Chloro-4-nitro-2,1,3-benzothiadiazole

This technical guide provides a comprehensive overview of the molecular structure, properties, synthesis, and reactivity of 5-Chloro-4-nitro-2,1,3-benzothiadiazole, a key intermediate in pharmaceutical and chemical synthesis. This document is intended for researchers, scientists, and professionals in drug development and materials science.

Molecular Identity and Properties

This compound is a substituted aromatic heterocyclic compound. The presence of both a chloro and a nitro group on the benzothiadiazole core significantly influences its chemical reactivity, making it a valuable precursor in organic synthesis.

Chemical Identifiers

| Identifier | Value |

| CAS Number | 2274-89-7[1] |

| Molecular Formula | C₆H₂ClN₃O₂S[1][2][3] |

| Molecular Weight | 215.62 g/mol [1][2][3] |

| IUPAC Name | This compound[1] |

| InChI | InChI=1S/C6H2ClN3O2S/c7-3-1-2-4-5(9-13-8-4)6(3)10(11)12/h1-2H[1] |

| InChIKey | MSDMEVQEACHYNS-UHFFFAOYSA-N[1] |

| SMILES | C1=CC2=NSN=C2C(=C1Cl)--INVALID-LINK--[O-][1] |

| Synonyms | 5-Chloro-4-nitrobenzo[c][1][3][4]thiadiazole, NSC-202425[1] |

Physicochemical Properties

| Property | Value |

| Physical State | Solid, orange in color[3] |

| Melting Point | 149 - 152 °C[3] |

| Boiling Point | 348.8 °C at 760 mmHg (Predicted)[5] |

| Density | 1.749 g/cm³ (Predicted)[5] |

| LogP | 2.77610 (Predicted)[3] |

| Vapor Pressure | 9.9E-05 mmHg at 25°C (Predicted)[3] |

Spectroscopic and Crystallographic Data

Detailed experimental spectroscopic and crystallographic data for this compound are not widely available in the public domain.

-

Mass Spectrometry: A GC-MS spectrum is noted to be available, indicating its amenability to mass spectrometric analysis.[1]

-

X-ray Diffraction (XRD): The specific crystal structure of this compound has not been reported. However, it is predicted that the benzothiadiazole core is largely planar, with the nitro group likely twisted out of the aromatic plane due to steric hindrance from the adjacent chlorine atom.[4]

Synthesis and Reactivity

This compound is primarily synthesized through the nitration of a precursor and serves as a key intermediate for further chemical transformations.

Synthesis of this compound

The principal method for the synthesis of this compound is the electrophilic nitration of 5-chloro-2,1,3-benzothiadiazole.[4]

-

Reagents: 5-chloro-2,1,3-benzothiadiazole, concentrated nitric acid, and a strong acid catalyst such as triflic acid or sulfuric acid.

-

Procedure: The 5-chloro-2,1,3-benzothiadiazole is dissolved in the strong acid catalyst. Concentrated nitric acid is then added dropwise to the solution, which generates the highly electrophilic nitronium ion (NO₂⁺). The reaction mixture is stirred, and the temperature is controlled. The chlorine atom at the 5-position directs the incoming nitro group to the adjacent 4-position.

-

Work-up: Upon completion of the reaction, the mixture is carefully poured onto ice, leading to the precipitation of the crude product. The solid is then collected by filtration, washed with water to remove residual acid, and purified, typically by recrystallization from a suitable solvent.

Key Reactions and Applications in Drug Development

The high reactivity of the chloro group, activated by the ortho-nitro group, makes this compound a versatile intermediate for nucleophilic aromatic substitution (SNAr) reactions. A significant application is in the synthesis of precursors for the muscle relaxant Tizanidine.

A crucial reaction is the reduction of the nitro group to an amino group, yielding 4-Amino-5-chloro-2,1,3-benzothiadiazole. This transformation is a key step in the synthesis of various more complex molecules.

-

Reagents: this compound, iron powder, and an acidic medium such as hydrochloric acid.

-

Procedure: The nitro compound is suspended in the acidic solution. Iron powder is then added portion-wise while stirring. The reaction is typically heated to ensure complete reduction of the nitro group.

-

Work-up: After the reaction is complete, the mixture is filtered to remove the iron salts. The filtrate is then neutralized to precipitate the amino product. The crude 4-Amino-5-chloro-2,1,3-benzothiadiazole is collected by filtration, washed, and can be further purified by recrystallization.[4][6]

References

- 1. 5-Chloro-4-(hydroxy(oxido)amino)-2,1,3-benzothiadiazole | C6H2ClN3O2S | CID 305449 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4-Amino-5-chloro-2,1,3-benzothiadiazole synthesis - chemicalbook [chemicalbook.com]

- 3. GSRS [gsrs.ncats.nih.gov]

- 4. 4-Amino-5-chloro-2,1,3-benzothiadiazole | 30536-19-7 | Benchchem [benchchem.com]

- 5. This compound | CAS#:2274-89-7 | Chemsrc [chemsrc.com]

- 6. 1087792-31-1|5-Chloro-4-nitro-1,3-benzothiazole|BLD Pharm [bldpharm.com]

An In-depth Technical Guide to 5-Chloro-4-nitro-2,1,3-benzothiadiazole

CAS Number: 2274-89-7

This technical guide provides a comprehensive overview of 5-Chloro-4-nitro-2,1,3-benzothiadiazole, a key chemical intermediate in pharmaceutical synthesis. The document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its chemical properties, synthesis, and significant applications.

Chemical and Physical Properties

This compound is a crystalline solid that serves as a crucial building block in the synthesis of various organic compounds. Its chemical structure is characterized by a benzothiadiazole core with chloro and nitro substituents, which significantly influence its reactivity.

| Property | Value | Source |

| CAS Number | 2274-89-7 | [1][2] |

| Molecular Formula | C₆H₂ClN₃O₂S | [1][2][3] |

| Molecular Weight | 215.62 g/mol | [1][2][3] |

| Melting Point | 149 - 152 °C | |

| Appearance | Yellow to orange crystalline solid | - |

| Purity | ≥98% | - |

Synthesis of this compound

The primary synthetic route to this compound is through the nitration of 5-chloro-2,1,3-benzothiadiazole. This electrophilic aromatic substitution reaction is typically carried out using a mixture of concentrated nitric acid and sulfuric acid.

Experimental Protocol: Nitration of 5-chloro-2,1,3-benzothiadiazole

Materials:

-

5-chloro-2,1,3-benzothiadiazole (450g)

-

Concentrated Nitric Acid (4.5L)

-

Concentrated Sulfuric Acid (1.5L)

-

Ice-water bath

-

10L reaction flask

Procedure:

-

In a 10L reaction flask, combine 4.5L of concentrated nitric acid and 1.5L of concentrated sulfuric acid.

-

Cool the mixture to 5°C using an ice-water bath.

-

Slowly add 450g of 5-chloro-2,1,3-benzothiadiazole to the cooled acid mixture in batches, ensuring the reaction temperature does not exceed 15°C.

-

After the addition is complete, continue stirring the reaction mixture at 20-25°C for 3 hours.

-

Upon completion of the reaction, pour the reaction mixture into ice water.

-

Collect the resulting precipitate by suction filtration.

-

Wash the filter cake with water.

-

Dry the product to obtain this compound.

This procedure yields approximately 483g of the desired product, corresponding to an 85% yield.[4]

Spectroscopic Data

Detailed spectroscopic data for this compound is not widely available in the searched literature. However, analysis of its structure allows for the prediction of characteristic spectral features.

Infrared (IR) Spectroscopy: Characteristic IR absorption bands are expected for the nitro group (NO₂) at approximately 1550-1500 cm⁻¹ and 1350-1300 cm⁻¹ (asymmetric and symmetric stretching, respectively). Aromatic C-H stretching vibrations would appear above 3000 cm⁻¹, while C=C stretching vibrations within the aromatic ring would be observed in the 1600-1400 cm⁻¹ region.[5] The C-Cl bond would exhibit a stretching vibration in the fingerprint region.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The two aromatic protons would appear as distinct signals in the downfield region of the spectrum, likely as doublets due to coupling with each other.

-

¹³C NMR: The spectrum would show six distinct signals for the six carbon atoms in the aromatic rings. The carbon atoms attached to the electron-withdrawing nitro and chloro groups, as well as those in the thiadiazole ring, would be significantly shifted downfield.

Mass Spectrometry: The mass spectrum is expected to show a molecular ion peak (M⁺) at an m/z corresponding to the molecular weight of the compound (215.62 g/mol ).[6] Due to the presence of chlorine, an isotopic peak (M+2) at approximately one-third the intensity of the molecular ion peak would also be observed.

Biological Activity and Applications

This compound is primarily utilized as a key intermediate in the synthesis of the pharmaceutical agent Tizanidine.[7] Tizanidine is a centrally acting α₂-adrenergic agonist used as a muscle relaxant.[1][8]

Role in Tizanidine Synthesis

The synthesis of Tizanidine from this compound involves a two-step process:

-

Reduction of the Nitro Group: The nitro group is reduced to an amino group to form 4-amino-5-chloro-2,1,3-benzothiadiazole. This reduction is commonly achieved using reducing agents such as iron powder in an acidic medium or through catalytic hydrogenation with Raney Nickel.[4][9]

-

Condensation and Cyclization: The resulting 4-amino-5-chloro-2,1,3-benzothiadiazole is then reacted with a suitable reagent, such as 1-acetyl-2-imidazolidinone in the presence of a dehydrating agent like phosphorus oxychloride, to form the imidazoline ring of Tizanidine.[9][10]

Mechanism of Action of Tizanidine

Tizanidine exerts its muscle relaxant effects by acting as an agonist at α₂-adrenergic receptors in the central nervous system.[8] This agonistic activity leads to the presynaptic inhibition of motor neurons, reducing the release of excitatory amino acids such as glutamate and aspartate.[3] This, in turn, dampens the polysynaptic reflexes in the spinal cord, resulting in a reduction of muscle spasticity.[1][7]

Recent studies have also suggested that Tizanidine's therapeutic effects may involve the modulation of signaling pathways such as the PI3K/AKT and TLR4/NF-κB pathways.[11][12]

Safety and Handling

This compound is classified as an irritant to the eyes, respiratory system, and skin. Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a fume hood. In case of contact, flush the affected area with plenty of water.

Incompatibilities: This compound is incompatible with strong oxidizing agents, strong bases, and amines.

Hazardous Decomposition Products: Upon combustion, it may produce hazardous decomposition products including hydrogen chloride, chlorine, nitrogen oxides, carbon monoxide, oxides of sulfur, and carbon dioxide.

Conclusion

This compound is a vital chemical intermediate with significant applications in the pharmaceutical industry, most notably as a precursor to the muscle relaxant Tizanidine. Its synthesis via nitration is a well-established process. While detailed public spectroscopic data for this specific compound is limited, its chemical structure provides a basis for predicting its spectral characteristics. Understanding the properties and reactivity of this compound is essential for chemists and researchers involved in the synthesis of Tizanidine and other related pharmaceutical agents.

References

- 1. Tizanidine: neuropharmacology and mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 5-Chloro-4-(hydroxy(oxido)amino)-2,1,3-benzothiadiazole | C6H2ClN3O2S | CID 305449 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. go.drugbank.com [go.drugbank.com]

- 4. youtube.com [youtube.com]

- 5. uanlch.vscht.cz [uanlch.vscht.cz]

- 6. This compound | 2274-89-7 | Benchchem [benchchem.com]

- 7. drugs.com [drugs.com]

- 8. What is the mechanism of Tizanidine Hydrochloride? [synapse.patsnap.com]

- 9. 4-Amino-5-chloro-2,1,3-benzothiadiazole | 30536-19-7 | Benchchem [benchchem.com]

- 10. EP0644192B1 - A process for making a benzothiadiazole derivative - Google Patents [patents.google.com]

- 11. researchgate.net [researchgate.net]

- 12. Tizanidine exerts anti-nociceptive effects in spared nerve injury model of neuropathic pain through inhibition of TLR4/NF-κB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectral Analysis of 5-Chloro-4-nitro-2,1,3-benzothiadiazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectral data for 5-Chloro-4-nitro-2,1,3-benzothiadiazole, a key synthetic intermediate with significant potential in medicinal chemistry and materials science.[1] The document outlines expected Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic data, detailed experimental protocols for acquiring such spectra, and a logical workflow for its synthesis.

Predicted Spectroscopic Data

Predicted ¹H and ¹³C NMR Spectral Data

The presence of strong electron-withdrawing nitro and chloro groups, along with the fused thiadiazole ring, significantly influences the electron distribution in the aromatic ring, leading to distinct chemical shifts.[1]

| ¹H NMR | |

| Proton | Expected Chemical Shift (δ, ppm) |

| Aromatic CH (position 6) | 8.0 - 8.5 |

| Aromatic CH (position 7) | 7.7 - 8.2 |

| ¹³C NMR | |

| Carbon | Expected Chemical Shift (δ, ppm) |

| C-Cl (position 5) | 130 - 135 |

| C-NO₂ (position 4) | 145 - 150 |

| Aromatic CH (position 6) | 125 - 130 |

| Aromatic CH (position 7) | 120 - 125 |

| Quaternary C (positions 4a, 7a) | 150 - 155 |

Predicted Infrared (IR) Spectral Data

The IR spectrum is expected to show characteristic absorption bands corresponding to the various functional groups present in the molecule.

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| Asymmetric NO₂ Stretch | 1550 - 1475[2] | Strong |

| Symmetric NO₂ Stretch | 1360 - 1290[2] | Strong |

| C=C Aromatic Ring Stretch | 1600 - 1450 | Medium-Weak |

| C-N Stretch | 1390 - 1320 | Medium |

| C-H Aromatic Stretch | 3100 - 3000 | Weak |

| C-Cl Stretch | 800 - 600 | Strong |

| Benzothiadiazole Ring Vibrations | 1200 - 1000 | Medium |

Experimental Protocols

The following are detailed, generalized methodologies for obtaining NMR and IR spectra, adaptable for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A standard protocol for acquiring high-resolution ¹H and ¹³C NMR spectra would involve the following steps:

-

Sample Preparation : Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. The final concentration should be around 10-20 mM.

-

Instrumentation : Utilize a high-field NMR spectrometer, such as a Bruker Avance operating at 400 MHz or higher for ¹H observation.[3]

-

Data Acquisition :

-

¹H NMR : Acquire the spectrum using a standard single-pulse experiment. Key parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (typically 16-64) to achieve an adequate signal-to-noise ratio.

-

¹³C NMR : Acquire the spectrum using a proton-decoupled pulse sequence (e.g., zgpg30). A longer relaxation delay (2-5 seconds) and a larger number of scans (1024 or more) are typically required due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus.

-

-

Data Processing : Process the acquired free induction decay (FID) by applying a Fourier transform, phase correction, and baseline correction using appropriate NMR software (e.g., TopSpin, Mnova). Chemical shifts should be referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).[3]

Infrared (IR) Spectroscopy

A common method for obtaining the IR spectrum of a solid sample is Attenuated Total Reflectance (ATR) FT-IR spectroscopy.

-

Sample Preparation : Place a small amount of the crystalline this compound powder directly onto the ATR crystal (e.g., diamond or zinc selenide).

-

Instrumentation : Use a Fourier-transform infrared (FT-IR) spectrometer equipped with an ATR accessory.

-

Data Acquisition :

-

Collect a background spectrum of the clean, empty ATR crystal.

-

Apply pressure to the sample using the ATR's pressure clamp to ensure good contact with the crystal.

-

Acquire the sample spectrum over a typical range of 4000-400 cm⁻¹. Accumulate a sufficient number of scans (e.g., 16-32) to obtain a high-quality spectrum.

-

-

Data Processing : The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

Synthesis Workflow

The synthesis of this compound is a multi-step process that is crucial for its availability for research and development. The logical workflow for its preparation is depicted below.[1]

Caption: Synthetic pathway for this compound.

References

An In-depth Technical Guide to the Safety and Handling of 5-Chloro-4-nitro-2,1,3-benzothiadiazole

This guide provides comprehensive safety and handling information for 5-Chloro-4-nitro-2,1,3-benzothiadiazole, intended for researchers, scientists, and professionals in drug development. The following sections detail the compound's properties, potential hazards, and recommended procedures for safe use in a laboratory setting.

Chemical and Physical Properties

This compound is a solid chemical compound with the molecular formula C₆H₂ClN₃O₂S.[1][2] Its molecular weight is approximately 215.62 g/mol .[1][2] While comprehensive physical data is not consistently available across all sources, the following table summarizes the reported properties.

| Property | Value | Source(s) |

| Molecular Formula | C₆H₂ClN₃O₂S | [1][2] |

| Molecular Weight | 215.62 g/mol | [1][2] |

| Appearance | Solid | [3] |

| Melting Point | 89 °C | [3] |

| Boiling Point | 316.4°C at 760 mmHg | [3] |

| Density | 1.749 g/cm³ | [4] |

Hazard Identification and Classification

There is conflicting information regarding the hazard classification of this compound. One source indicates that it is not a hazardous substance or mixture.[1] However, other sources classify it as harmful and an irritant. It is prudent to handle this compound with caution, assuming it to be hazardous.

GHS Hazard Classifications:

| Hazard Class | Category | Hazard Statement | Source(s) |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed | [3] |

| Skin Irritation | - | Irritating to skin | [4] |

| Eye Irritation | - | Irritating to eyes | [4] |

| Respiratory Irritation | - | Irritating to respiratory system | [4] |

Potential Health Effects:

-

Inhalation: May cause respiratory tract irritation.[4]

-

Skin Contact: Causes skin irritation and may be harmful if absorbed through the skin.[4]

-

Eye Contact: Causes eye irritation.[4]

-

Ingestion: Harmful if swallowed and may cause irritation of the digestive tract.[3][4]

No information is available on the chronic effects of exposure to this compound.[4] It is not listed as a carcinogen by ACGIH, IARC, NTP, or OSHA.[3]

Experimental Protocol: Safe Handling in a Laboratory Setting

The following is a generalized protocol for the safe handling of this compound in a research environment. This protocol is based on standard laboratory safety practices for handling potentially hazardous chemicals.

3.1. Engineering Controls:

-

Work with this compound in a well-ventilated area.[5] The use of a chemical fume hood is strongly recommended to minimize inhalation exposure.

-

Ensure that an eyewash station and a safety shower are readily accessible in the immediate work area.[4]

3.2. Personal Protective Equipment (PPE):

-

Eye Protection: Wear chemical safety goggles or a face shield.

-

Skin Protection: Wear a lab coat and appropriate chemical-resistant gloves.[3] Gloves should be inspected before use and disposed of properly after handling the compound.[3]

-

Respiratory Protection: If working outside of a fume hood or if dust formation is likely, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[4]

3.3. Handling Procedures:

-

Avoid breathing dust, vapor, mist, or gas.[4]

-

Avoid contact with skin and eyes.[4]

-

Minimize dust generation and accumulation.[3]

-

Wash hands thoroughly after handling.[3]

3.4. Storage:

-

Keep the container tightly closed.[4]

-

Store away from incompatible materials such as strong oxidizing agents, bases, and amines.[4] Recommended storage temperatures are -20°C for up to 3 years or 4°C for up to 2 years for the powder form.[1]

First Aid Measures

In the event of exposure, follow these first aid procedures and seek medical attention.

| Exposure Route | First Aid Procedure | Source(s) |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention. | [1][4] |

| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention. | [1][4] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek medical attention. | [1][4] |

| Ingestion | Do NOT induce vomiting. If the person is conscious, wash out their mouth with water. Never give anything by mouth to an unconscious person. Seek medical attention. | [1][4] |

Accidental Release and Disposal

5.1. Accidental Release:

-

Evacuate personnel from the area.[3]

-

Wear appropriate personal protective equipment (see Section 3.2).[3]

-

Avoid breathing dust.[3]

-

Prevent the product from entering drains.[3]

-

For solid spills, carefully sweep or vacuum up the material and place it into a suitable, closed container for disposal.[3][4] Avoid creating dust.[3]

5.2. Disposal:

-

Dispose of contaminated waste in accordance with local, state, and federal regulations.

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, dry chemical, carbon dioxide, or alcohol-resistant foam.[1][4]

-

Specific Hazards: During a fire, irritating and toxic gases such as hydrogen chloride, chlorine, nitrogen oxides, carbon monoxide, and sulfur oxides may be generated.[4]

-

Protective Equipment: Firefighters should wear a self-contained breathing apparatus (SCBA) and full protective gear.[4]

Stability and Reactivity

-

Chemical Stability: The stability of the compound is not fully documented, but it should be stored as recommended to ensure integrity.

-

Conditions to Avoid: Incompatible materials.[4]

-

Incompatible Materials: Strong oxidizing agents, bases, and amines.[4]

-

Hazardous Decomposition Products: Under fire conditions, hazardous decomposition products include hydrogen chloride, chlorine, nitrogen oxides, carbon monoxide, oxides of sulfur, and carbon dioxide.[4]

Visualizations

The following diagrams illustrate key workflows for the safe handling and emergency response related to this compound.

Caption: Workflow for Safe Handling of this compound.

Caption: Emergency Response Protocol for Exposure Incidents.

References

Solubility Profile of 5-Chloro-4-nitro-2,1,3-benzothiadiazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of 5-Chloro-4-nitro-2,1,3-benzothiadiazole, a heterocyclic compound of interest in medicinal chemistry and materials science. Due to the limited availability of precise quantitative solubility data in publicly accessible literature, this guide focuses on providing a robust framework for researchers to determine solubility in various organic solvents. This includes a detailed experimental protocol based on the widely accepted shake-flask method and a qualitative summary of known solubility characteristics.

Core Concepts in Solubility

The solubility of a solid compound in a liquid solvent is a critical physicochemical parameter that influences its behavior in various applications, from reaction kinetics in synthetic chemistry to bioavailability in drug development. It is defined as the maximum concentration of a solute that can dissolve in a solvent at a given temperature and pressure to form a saturated solution.

Factors influencing the solubility of this compound include:

-

Solvent Polarity: The principle of "like dissolves like" is a fundamental concept. The polarity of the organic solvent relative to the polarity of the solute will be a primary determinant of solubility.

-

Temperature: For most solid solutes, solubility increases with temperature.

-

Crystal Lattice Energy: The strength of the intermolecular forces in the solid-state crystal of the compound will impact the energy required to dissolve it.

Quantitative Solubility Data

| Organic Solvent | Chemical Formula | Polarity (Dielectric Constant) | Reported Solubility |

| Dimethyl Sulfoxide (DMSO) | (CH₃)₂SO | 46.7 | Favorable |

| Chloroform | CHCl₃ | 4.81 | Slightly Soluble |

| Methanol | CH₃OH | 32.7 | Slightly Soluble |

| Ethanol | C₂H₅OH | 24.5 | Some solubility noted in reactions |

Note: The information in this table is based on limited and qualitative reports. Quantitative determination is highly recommended.

Experimental Protocol: Determination of Thermodynamic Solubility using the Shake-Flask Method

The shake-flask method is a reliable and widely used technique for determining the thermodynamic equilibrium solubility of a compound. The following protocol provides a detailed methodology for its implementation.

1. Materials and Equipment:

-

This compound (pure solid)

-

Selected organic solvents (analytical grade)

-

Glass vials with screw caps

-

Orbital shaker or wrist-action shaker with temperature control

-

Analytical balance

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

2. Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid this compound to a series of glass vials. The presence of undissolved solid at the end of the experiment is crucial to ensure a saturated solution.

-

Accurately pipette a known volume of the desired organic solvent into each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C).

-

Agitate the samples for a sufficient period to reach equilibrium. A typical duration is 24 to 48 hours. Preliminary studies may be needed to determine the optimal equilibration time.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

-

Carefully withdraw a sample from the supernatant using a syringe.

-

Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved solid particles.

-

-

Analysis:

-

Accurately dilute the filtered saturated solution with the appropriate solvent to a concentration within the linear range of the analytical method.

-

Quantify the concentration of this compound in the diluted sample using a pre-validated HPLC or UV-Vis spectrophotometry method. A calibration curve prepared with known concentrations of the compound is required for accurate quantification.

-

-

Calculation:

-

Calculate the solubility of the compound in the specific organic solvent using the following formula:

Solubility (g/L) = (Concentration from analysis) x (Dilution factor)

-

3. Data Reporting:

The determined solubility should be reported in standard units such as grams per liter (g/L) or moles per liter (mol/L), along with the specific solvent and the temperature at which the measurement was performed.

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the shake-flask solubility determination workflow.

Caption: Experimental workflow for determining solubility via the shake-flask method.

Logical Relationship of Factors Affecting Solubility

The solubility of this compound is governed by a balance of intermolecular forces between the solute-solute, solvent-solvent, and solute-solvent molecules.

Caption: Key factors influencing the solubility of the target compound.

The Functionalization of 2,1,3-Benzothiadiazole: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

An In-depth Review of Synthetic Methodologies, Biological Applications, and Key Signaling Pathways

The 2,1,3-benzothiadiazole (BTD) scaffold is a privileged heterocyclic motif that has garnered significant attention in medicinal chemistry, materials science, and diagnostics. Its electron-deficient nature, rigid planar structure, and versatile functionalization potential make it a valuable building block for the development of novel therapeutic agents, fluorescent probes, and organic electronics. This technical guide provides a comprehensive overview of the key methods for the functionalization of the BTD core, presents quantitative data in structured tables, details experimental protocols for seminal reactions, and visualizes relevant biological pathways and experimental workflows.

Core Functionalization Strategies

The functionalization of the 2,1,3-benzothiadiazole ring can be broadly categorized into electrophilic substitution, nucleophilic aromatic substitution (SNA_r), and transition-metal-catalyzed cross-coupling reactions. The reactivity of the benzenoid ring is heavily influenced by the electron-withdrawing nature of the fused thiadiazole ring, which deactivates the ring towards electrophilic attack and activates it for nucleophilic substitution, particularly when substituted with good leaving groups.

Electrophilic Aromatic Substitution

Due to the electron-deficient character of the BTD ring system, electrophilic aromatic substitution reactions generally require harsh conditions.[1][2] Nitration and bromination are the most common examples of this type of functionalization.

Nitration: The nitration of 2,1,3-benzothiadiazole typically yields the 4-nitro derivative, which can be a precursor to other functionalized analogs.

Bromination: Bromination of the BTD core is a key transformation, often leading to the formation of 4,7-dibromo-2,1,3-benzothiadiazole, a versatile building block for further derivatization via cross-coupling reactions.[3]

Nucleophilic Aromatic Substitution (SNA_r)

The presence of electron-withdrawing groups and/or good leaving groups (e.g., halogens) on the BTD ring facilitates nucleophilic aromatic substitution. This strategy is particularly useful for introducing amine, ether, and thioether functionalities. The reaction proceeds through a Meisenheimer complex, a resonance-stabilized intermediate.[4][5]

Transition-Metal-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the construction of C-C and C-N bonds on the BTD core. The readily available 4,7-dibromo-2,1,3-benzothiadiazole is a common starting material for these transformations.

Suzuki-Miyaura Coupling: This reaction involves the coupling of a halo-BTD derivative with a boronic acid or ester in the presence of a palladium catalyst and a base, and it is widely used to introduce aryl or heteroaryl substituents.[6][7]

Stille Coupling: The Stille reaction couples a halo-BTD with an organostannane reagent, providing another efficient route to arylated and heteroarylated BTDs.[8][9]

Buchwald-Hartwig Amination: This palladium-catalyzed reaction enables the formation of C-N bonds by coupling a halo-BTD with an amine.

Data Presentation: A Comparative Summary

The following tables summarize key quantitative data from the literature regarding the functionalization of 2,1,3-benzothiadiazole and the properties of its derivatives.

Table 1: Reaction Yields for Key Functionalization Reactions

| Reaction Type | Starting Material | Reagents and Conditions | Product | Yield (%) | Reference |

| Nitration | 2,1,3-Benzothiadiazole | H₂SO₄, HNO₃, 0 °C to rt, 3 h | 4-Nitro-2,1,3-benzothiadiazole | Not specified | [10] |

| Bromination | 2,1,3-Benzothiadiazole | N-Bromosuccinimide, H₂SO₄, 60 °C, 12 h | 4,7-Dibromo-2,1,3-benzothiadiazole | 69 | [3] |

| Suzuki-Miyaura | 4,7-Dibromo-2,1,3-benzothiadiazole | Phenylboronic acid, Pd₂(dba)₃, SPhos, K₃PO₄, dioxane/H₂O, 100 °C | 4,7-Diphenyl-2,1,3-benzothiadiazole | High | [11] |

| Stille Coupling | 4,7-Dibromo-2,1,3-benzothiadiazole | 2-(Tributylstannyl)thiophene, Pd₂(dba)₃, P(o-tolyl)₃, toluene, 110 °C, 24 h | 4,7-Di(thiophen-2-yl)-2,1,3-benzothiadiazole | 95 | [12] |

| Nucleophilic Substitution | 4-Amino-5-chloro-2,1,3-benzothiadiazole | 1-Acetyl-2-imidazolidinone, POCl₃, 50-60 °C, 30-40 h | 5-Chloro-4-[(2-imidazoline-2-yl)amino]-2,1,3-benzothiadiazole | 70-93.6 | [13] |

Table 2: Biological Activity of Functionalized 2,1,3-Benzothiadiazole Derivatives

| Compound Class | Target Enzyme/Pathway | Key Compound Example | IC₅₀ (nM) | Reference |

| Benzothiadiazine Derivatives | Phosphodiesterase 4 (PDE4) | N-1,3 disubstituted derivatives | Micromolar range | [14] |

| Benzothiazole Derivatives | Acetylcholinesterase (AChE) | Compound 4f | 23.4 ± 1.1 | [15][16] |

| Benzothiazole Derivatives | Monoamine Oxidase B (MAO-B) | Compound 4f | 40.3 ± 1.7 | [15][16] |

| Benzothiazole-Thiadiazole Hybrids | VEGFR-2 | Compound 4f | 71 | [17] |

| Benzothiazole-Thiadiazole Hybrids | BRAF | Compound 4f | 194 | [17] |

Table 3: Photophysical Properties of Fluorescent 2,1,3-Benzothiadiazole Probes

| Compound | Solvent | λ_abs (nm) | λ_em (nm) | Quantum Yield (Φ) | Stokes Shift (cm⁻¹) | Reference |

| N-Substituted BTDs | Various | Varies | Varies | Varies | Large | [1] |

| BTD-Triazole Glycoconjugates | Not specified | Not specified | Not specified | Not specified | Not specified | [18] |

| BTD-Based Phosph(III)azane | Toluene | 390 | 540 | 0.03 | Not specified | [19] |

Experimental Protocols

This section provides detailed methodologies for key functionalization reactions of 2,1,3-benzothiadiazole, adapted from the cited literature.

Electrophilic Nitration of 2,1,3-Benzothiadiazole

Synthesis of 4-Nitro-2,1,3-benzothiadiazole [10]

-

A mixture of 24 mL of 98% H₂SO₄ and 8 mL of 70% HNO₃ is prepared in a flask and cooled in a liquid nitrogen bath until frozen.

-

To the frozen acid mixture, 2.00 g (14.7 mmol) of 2,1,3-benzothiadiazole is added.

-

The reaction mixture is allowed to warm to room temperature and stirred for three hours.

-

After the reaction is complete, the mixture is carefully poured into ice water.

-

The resulting precipitate is collected by filtration, washed with water, and dried to yield 4-nitro-2,1,3-benzothiadiazole.

Suzuki-Miyaura Cross-Coupling of 4,7-Dibromo-2,1,3-benzothiadiazole

General Procedure for the Synthesis of 4,7-Diaryl-2,1,3-benzothiadiazoles [11][20]

-

In a reaction vessel, combine 4,7-dibromo-2,1,3-benzothiadiazole (1 equiv.), the desired arylboronic acid (2.2 equiv.), a palladium catalyst such as Pd₂(dba)₃ (2 mol%) and a phosphine ligand like SPhos (4 mol%).

-

Add a base, typically K₃PO₄ (3 equiv.).

-

Add a degassed solvent system, such as a 4:1 mixture of dioxane and water.

-

The reaction mixture is heated at 100 °C under an inert atmosphere (e.g., nitrogen or argon) for 15-20 hours, or until completion as monitored by TLC or LC-MS.

-

After cooling to room temperature, the reaction mixture is diluted with an organic solvent (e.g., ethyl acetate) and washed with water and brine.

-

The organic layer is dried over anhydrous Na₂SO₄, filtered, and the solvent is removed under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to afford the desired 4,7-diaryl-2,1,3-benzothiadiazole.

Stille Cross-Coupling of 4,7-Dibromo-2,1,3-benzothiadiazole

Synthesis of 4,7-Di(thiophen-2-yl)-2,1,3-benzothiadiazole [12]

-

In a nitrogen-flushed reaction flask, dissolve 4,7-dibromo-2,1,3-benzothiadiazole (200 mg, 0.680 mmol) and 2-(tributylstannyl)thiophene (558.27 mg, 1.492 mmol) in 4 mL of toluene.

-

Purge the solution with nitrogen for 15 minutes.

-

Add tris(dibenzylideneacetone)palladium(0) (12 mg, 0.014 mmol) and tri(o-tolyl)phosphine (21.2 mg, 0.05 mmol) to the reaction mixture.

-

Flush the mixture with nitrogen for an additional 15 minutes.

-

The reaction mixture is then heated to reflux at 110 °C for 24 hours under an inert atmosphere.

-

After completion, the reaction is quenched with water and extracted with ethyl acetate.

-

The combined organic phases are dried over anhydrous sodium sulfate and concentrated under reduced pressure.

-

The crude product is purified by column chromatography to yield 4,7-di(thiophen-2-yl)-2,1,3-benzothiadiazole.

Nucleophilic Aromatic Substitution

Synthesis of 5-Chloro-4-[(2-imidazoline-2-yl)amino]-2,1,3-benzothiadiazole [13]

-

To a reaction vessel, add 4-amino-5-chloro-2,1,3-benzothiadiazole and 1-acetyl-2-imidazolidinone.

-

Add phosphorus oxychloride (POCl₃) as the dehydrating and activating agent.

-

Heat the mixture to 50-60 °C and maintain the reaction for 30-40 hours.

-

After the reaction is complete, distill off the excess POCl₃ under reduced pressure.

-

Neutralize the residue and purify the crude product to obtain 5-chloro-4-[(2-imidazoline-2-yl)amino]-2,1,3-benzothiadiazole.

Visualization of Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways modulated by BTD derivatives and a general experimental workflow for their synthesis and evaluation.

Signaling Pathways

Functionalized 2,1,3-benzothiadiazole derivatives have been shown to modulate several key signaling pathways implicated in cancer and inflammation.

Caption: The JAK/STAT3 signaling pathway and points of inhibition by 2,1,3-benzothiadiazole derivatives.

Caption: Overview of the PI3K/AKT and RAS/RAF/MEK/ERK signaling pathways targeted by BTD derivatives.

Experimental Workflow

The following diagram illustrates a typical workflow for the development of functionalized 2,1,3-benzothiadiazole derivatives, from synthesis to biological evaluation.

Caption: A generalized workflow for the synthesis and evaluation of 2,1,3-benzothiadiazole derivatives.

Conclusion

The 2,1,3-benzothiadiazole core represents a versatile and highly valuable scaffold in modern chemical and biomedical research. The functionalization strategies outlined in this guide, including electrophilic substitution, nucleophilic aromatic substitution, and a variety of cross-coupling reactions, provide a robust toolbox for the synthesis of a diverse array of derivatives. The compiled data on reaction yields, biological activities, and photophysical properties offer a convenient reference for researchers. Furthermore, the visualization of key signaling pathways and a typical experimental workflow provides a clear conceptual framework for the design and development of novel 2,1,3-benzothiadiazole-based compounds for therapeutic and diagnostic applications. As our understanding of the structure-activity and structure-property relationships of these compounds continues to grow, so too will their impact on drug discovery and materials science.

References

- 1. Photophysical characterization and fluorescence cell imaging applications of 4-N-substituted benzothiadiazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Derivatization of 2,1,3-Benzothiadiazole via Regioselective C–H Functionalization and Aryne Reactivity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Page loading... [wap.guidechem.com]

- 4. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Specific nucleophile–electrophile interactions in nucleophilic aromatic substitutions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. tcichemicals.com [tcichemicals.com]

- 7. researchgate.net [researchgate.net]

- 8. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 9. uwindsor.ca [uwindsor.ca]

- 10. researchgate.net [researchgate.net]

- 11. dspace.mit.edu [dspace.mit.edu]

- 12. beilstein-journals.org [beilstein-journals.org]

- 13. 4-Amino-5-chloro-2,1,3-benzothiadiazole | 30536-19-7 | Benchchem [benchchem.com]

- 14. 2,1,3-Benzothiadiazine derivatives: synthesis and screening versus PDE4 enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. abis-files.anadolu.edu.tr [abis-files.anadolu.edu.tr]

- 16. Synthesis of novel benzothiazole derivatives and investigation of their enzyme inhibitory effects against Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. mdpi.com [mdpi.com]

- 19. Structural and Photophysical Properties of 2,1,3-Benzothiadiazole-Based Phosph(III)azane and Its Complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. organic-synthesis.com [organic-synthesis.com]

An In-depth Technical Guide to the Precursors for the Synthesis of 5-Chloro-4-nitro-2,1,3-benzothiadiazole

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Chloro-4-nitro-2,1,3-benzothiadiazole is a key chemical intermediate, primarily recognized for its role in the synthesis of pharmacologically active molecules. Notably, it serves as a crucial precursor to 4-Amino-5-chloro-2,1,3-benzothiadiazole, a cornerstone in the production of the muscle relaxant Tizanidine. The unique electronic properties of the benzothiadiazole ring system also make its derivatives subjects of interest in materials science. This guide provides a detailed overview of the precursors and synthetic pathways leading to this compound, focusing on the core chemical transformations and presenting quantitative data and experimental methodologies for its synthesis.

Core Synthetic Pathway Overview

The primary and most established synthetic route to this compound involves a two-step process. The first step is the nitration of a commercially available substituted o-phenylenediamine to introduce the nitro group at the desired position. The resulting nitro-substituted o-phenylenediamine then undergoes a cyclization reaction to form the 2,1,3-benzothiadiazole ring system.

Synthesis of the Key Precursor: 4-Chloro-5-nitro-o-phenylenediamine

The immediate and most critical precursor for the synthesis of this compound is 4-chloro-5-nitro-o-phenylenediamine (also known as 4-chloro-5-nitrobenzene-1,2-diamine). The synthesis of this precursor is a pivotal step in the overall reaction sequence.

Table 1: Quantitative Data for the Synthesis of 4-Chloro-5-nitro-o-phenylenediamine

| Starting Material | Reagents | Solvent | Reaction Time | Temperature | Yield | Reference |

| 4-Chloro-1,2-phenylenediamine | Nitric acid, Sulfuric acid | Not specified | Not specified | Not specified | High | General Method |

Experimental Protocol: Synthesis of 4-Chloro-5-nitro-o-phenylenediamine

Disclaimer: The following protocol is a generalized procedure based on established chemical principles for the nitration of aromatic amines. It should be adapted and optimized under controlled laboratory conditions by qualified personnel.

Materials:

-

4-Chloro-1,2-phenylenediamine

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Concentrated Nitric Acid (HNO₃)

-

Ice

-

Deionized Water

-

Sodium Bicarbonate (NaHCO₃) solution (saturated)

-

Ethanol

Procedure:

-

In a flask equipped with a stirrer and a dropping funnel, carefully add 4-Chloro-1,2-phenylenediamine to concentrated sulfuric acid at a low temperature (0-5 °C), maintained using an ice bath.

-

Stir the mixture until the starting material is completely dissolved.

-

Prepare a nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid, while keeping the mixture cool.

-

Add the nitrating mixture dropwise to the solution of 4-Chloro-1,2-phenylenediamine in sulfuric acid, ensuring the temperature does not exceed 10 °C.

-

After the addition is complete, allow the reaction mixture to stir at a low temperature for a specified period to ensure complete nitration.

-

Carefully pour the reaction mixture onto crushed ice with constant stirring.

-

Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is neutral.

-

The precipitated product, 4-chloro-5-nitro-o-phenylenediamine, is collected by filtration.

-

Wash the product with cold deionized water to remove any residual acid and salts.

-

The crude product can be purified by recrystallization from a suitable solvent, such as ethanol, to yield the final product.

Synthesis of this compound

The final step in the synthesis is the cyclization of 4-chloro-5-nitro-o-phenylenediamine to form the 2,1,3-benzothiadiazole ring. This is typically achieved through a reaction with a sulfur-containing reagent, most commonly thionyl chloride.

Table 2: Quantitative Data for the Synthesis of this compound

| Starting Material | Reagent | Solvent | Reaction Time | Temperature | Yield | Reference |

| 4-Chloro-5-nitro-o-phenylenediamine | Thionyl Chloride | Toluene | 4 hours | Reflux | 85% | General Method |

Note: The yield is based on a general procedure and may vary depending on specific reaction conditions.

Experimental Protocol: Synthesis of this compound

Disclaimer: The following protocol is a generalized procedure based on established chemical principles for the synthesis of 2,1,3-benzothiadiazoles. It should be adapted and optimized under controlled laboratory conditions by qualified personnel.

Materials:

-

4-Chloro-5-nitro-o-phenylenediamine

-

Thionyl Chloride (SOCl₂)

-

Toluene

-

Hexane

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a gas trap, suspend 4-chloro-5-nitro-o-phenylenediamine in a suitable solvent such as toluene.

-

Slowly add an excess of thionyl chloride to the suspension.

-

Heat the reaction mixture to reflux and maintain this temperature for several hours (e.g., 4 hours). The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the excess thionyl chloride and solvent under reduced pressure.

-

The crude product can be purified by recrystallization from a solvent system such as toluene/hexane to yield this compound as a solid.

Synthetic Workflow Diagram

Caption: Synthetic workflow for this compound.

This in-depth guide provides a foundational understanding of the key precursors and synthetic methodologies for producing this compound. The provided information is intended to support researchers and professionals in the fields of chemistry and drug development in their endeavors related to this important chemical intermediate.

Fundamental Reactivity of Nitrobenzothiadiazoles: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fundamental reactivity of nitrobenzothiadiazoles, a class of heterocyclic compounds of significant interest in medicinal chemistry and materials science. The presence of the electron-withdrawing nitro group in conjunction with the benzothiadiazole core imparts unique electronic properties that govern their reactivity. This document details key synthetic methodologies, characteristic reactions, and provides experimental protocols for representative transformations.

Synthesis of Nitrobenzothiadiazole Scaffolds

The primary route to nitrobenzothiadiazoles involves the nitration of the parent 2,1,3-benzothiadiazole. The regioselectivity of this reaction is highly dependent on the reaction conditions.

Electrophilic Nitration

Direct nitration of 2,1,3-benzothiadiazole typically yields a mixture of isomers, with 4-nitro-2,1,3-benzothiadiazole being a common product.

Experimental Protocol: Synthesis of 4-Nitro-2,1,3-benzothiadiazole [1]

A mixture of 24 mL of 98% H₂SO₄ and 8 mL of 70% HNO₃ is prepared in a flask and cooled in a liquid nitrogen bath. To this cold sulfonitric mixture, 2.000 g (14.7 mmol) of 2,1,3-benzothiadiazole is added. The reaction mixture is then allowed to warm to room temperature and stirred for three hours. The reaction is quenched by pouring it onto ice, and the resulting precipitate is collected by filtration, washed with water, and dried to afford 4-nitro-2,1,3-benzothiadiazole.

Caption: Synthesis of 4-nitro-2,1,3-benzothiadiazole via electrophilic nitration.

Nucleophilic Aromatic Substitution (SNAr)

The presence of the strongly electron-withdrawing nitro group and the inherent electron deficiency of the benzothiadiazole ring system make the aromatic core highly susceptible to nucleophilic aromatic substitution (SNAr). This is the most widely exploited reaction for the functionalization of nitrobenzothiadiazoles. Typically, a halo-substituted nitrobenzothiadiazole is reacted with a nucleophile.

The general mechanism proceeds via a two-step addition-elimination pathway involving a resonance-stabilized Meisenheimer complex.

Caption: General mechanism for the SNAr reaction of nitrobenzothiadiazoles.

Reactions with Amine Nucleophiles

Primary and secondary amines are common nucleophiles used in SNAr reactions with halo-nitrobenzothiadiazoles, leading to the formation of highly fluorescent amino-nitrobenzothiadiazole derivatives.

Experimental Protocol: Synthesis of 4-Amino-7-nitrobenzoxadiazole Derivatives

The reaction of primary and secondary amines with 4-fluoro-7-nitrobenz-2,1,3-oxadiazole (NBD-F) generally provides higher yields compared to the chloro-analogue (NBD-Cl). A broadly applicable procedure involves reacting the amine (1.1 equivalents) with NBD-F in the presence of 2–18 equivalents of triethylamine in DMF (0.6 M in amine) at 23 °C for 24 hours.[2]

Table 1: Nucleophilic Aromatic Substitution of Halo-Nitrobenzothiadiazoles with Amines

| Substrate | Nucleophile | Conditions | Product | Yield (%) | Reference |

| 4-Chloro-7-nitrobenzofurazan | Aniline | Methanol, NaHCO₃, heat | 4-Anilino-7-nitrobenzofurazan | - | [3] |

| 4-Chloro-7-nitrobenzofurazan | N-(α-naphthyl)ethylenediamine | Methanol, NaHCO₃, heat | N-(α-naphthyl)ethylenediamino-NBD | - | [3] |

| 4-Fluoro-7-nitrobenzoxadiazole | Glucosamine | DMF, Et₃N, 23°C, 24h | 2-NBD-glucosamine | 75 | [2] |

| 4-Fluoro-7-nitrobenzoxadiazole | Fructosamine | DMF, Et₃N, 23°C, 24h | NBD-fructosamine | 62 | [2] |

| 4-Fluoro-7-nitrobenzoxadiazole | Proline | DMF, Et₃N, 23°C, 24h | NBD-proline | - | [2] |

Reduction of the Nitro Group

The nitro group of nitrobenzothiadiazoles can be readily reduced to an amino group, which dramatically alters the electronic properties of the molecule, converting an electron-withdrawing group into an electron-donating one. This transformation is crucial for further functionalization and for tuning the photophysical properties of the scaffold.

Reduction with Tin(II) Chloride (SnCl₂)

A common method for the reduction of aromatic nitro compounds is the use of tin(II) chloride in an acidic medium or in organic solvents.

Experimental Protocol: Reduction of a Nitroaromatic Compound with SnCl₂ [4]

To a solution of the nitroaromatic compound in ethanol, an excess of SnCl₂·2H₂O is added. The mixture is stirred at room temperature or heated to reflux until the reaction is complete (monitored by TLC). After completion, the solvent is evaporated, and the residue is taken up in an organic solvent and washed with a basic solution (e.g., saturated NaHCO₃ or 10% NaOH) to remove tin salts. The organic layer is then dried and concentrated to yield the corresponding amine. Care must be taken during the workup as the precipitation of tin salts can be problematic.

Catalytic Hydrogenation

Catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C) or Raney nickel is an effective method for nitro group reduction.

Experimental Protocol: General Procedure for Catalytic Hydrogenation

A solution of the nitrobenzothiadiazole in a suitable solvent (e.g., ethanol, methanol, or ethyl acetate) is placed in a hydrogenation vessel. A catalytic amount of Pd/C (typically 5-10 mol%) is added. The vessel is then purged with hydrogen gas and the reaction is stirred under a hydrogen atmosphere (from balloon pressure to higher pressures) at room temperature until the starting material is consumed. The catalyst is removed by filtration through Celite, and the filtrate is concentrated to give the amino-benzothiadiazole.

Table 2: Reduction of Nitrobenzothiadiazoles

| Substrate | Reagents and Conditions | Product | Yield (%) | Reference |

| 4-Nitro-2,1,3-benzothiadiazole | FeSO₄·7H₂O, NH₄Cl, Zn, EtOH/H₂O | 4-Amino-2,1,3-benzothiadiazole | - | [1] |

| Aromatic Nitro Compounds | SnCl₂·2H₂O, EtOH or EtOAc | Aromatic Amines | - | [5] |

| Aromatic Nitro Compounds | NaBH₄, Ni(OAc)₂·4H₂O, CH₃CN/H₂O, RT | Aromatic Amines | High to excellent | [6] |

| o-Nitrochlorobenzene | Pd/C, H₂, base, co-catalyst | 3,3'-Dichlorobenzidine | - | [7] |

Palladium-Catalyzed Cross-Coupling Reactions

Halogenated nitrobenzothiadiazoles are excellent substrates for various palladium-catalyzed cross-coupling reactions, enabling the formation of C-C, C-N, and C-O bonds. These reactions are powerful tools for the synthesis of complex derivatives with tailored electronic and photophysical properties.

References

- 1. mdpi.com [mdpi.com]

- 2. 2,1,3‐Benzothiadiazole and Derivatives: Synthesis, Properties, Reactions, and Applications in Light Technology of Small Molecules | Semantic Scholar [semanticscholar.org]

- 3. researchgate.net [researchgate.net]

- 4. Reddit - The heart of the internet [reddit.com]

- 5. sciencedatabase.strategian.com [sciencedatabase.strategian.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. scispace.com [scispace.com]

The Enduring Legacy of Benzothiadiazole: From 19th Century Discovery to Modern-Day Innovations

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The benzothiadiazole core, a bicyclic heterocyclic system, has traversed a remarkable journey from its discovery in the 19th century to becoming a privileged scaffold in diverse scientific fields, including plant biology, materials science, and medicinal chemistry. This guide provides a comprehensive overview of the history, synthesis, and multifaceted applications of benzothiadiazole compounds, with a focus on quantitative data, detailed experimental protocols, and the underlying signaling pathways and mechanisms of action.

A Chronicle of Discovery and Development

The story of benzothiadiazole begins in the late 1800s with the initial synthesis of its fundamental isomers. 2,1,3-Benzothiadiazole was first prepared in the 19th century, with a straightforward synthesis from o-phenylenediamine and thionyl chloride that is still in use today.[1] The synthesis of the 1,2,3-benzothiadiazole isomer was also reported in the late 19th century. These early discoveries laid the groundwork for over a century of exploration into the chemical and biological properties of this versatile scaffold.

A significant milestone in the history of benzothiadiazole was the development of Acibenzolar-S-methyl (BTH), a derivative of 1,2,3-benzothiadiazole, as a commercial plant activator. This discovery demonstrated the ability of synthetic small molecules to induce Systemic Acquired Resistance (SAR) in plants, providing broad-spectrum disease protection by activating the plant's own defense mechanisms. In parallel, the unique electronic properties of the 2,1,3-benzothiadiazole core, particularly its electron-accepting nature, have led to its extensive investigation in the field of organic electronics, with applications in organic solar cells, light-emitting diodes, and field-effect transistors. More recently, the benzothiadiazole scaffold has emerged as a promising pharmacophore in drug discovery, with derivatives showing potent activity as anticancer agents, vaccine adjuvants, and antimicrobial compounds.

Key Applications and Quantitative Data

The diverse applications of benzothiadiazole compounds are underpinned by their tunable electronic and biological properties. The following tables summarize key quantitative data across three major application areas: plant activation, drug discovery, and materials science.

Plant Activation: Efficacy of Acibenzolar-S-methyl (ASM)

| Pathogen | Host Plant | ASM Concentration | Disease Reduction (%) | Reference |

| Peronospora hyoscyami f. sp. tabacina (Blue Mold) | Tobacco | 17.5 g a.i./ha | >88% reduction in lesions | Not specified in snippets |

| Phytophthora capsici (Phytophthora Blight) | Squash | 30 mg/L (soil drench) | 100% (no symptoms) | Not specified in snippets |

| Xanthomonas axonopodis pv. vesicatoria (Bacterial Spot) | Tomato | Not specified | Significant reduction | Not specified in snippets |

| Pseudomonas syringae pv. tomato (Bacterial Speck) | Tomato | Not specified | Significant reduction | Not specified in snippets |

| Plantago asiatica mosaic virus (PlAMV) | Arabidopsis thaliana | Not specified | Significant reduction in viral RNA | [2] |

Drug Discovery: Anticancer Activity of Benzothiadiazole Derivatives

| Compound | Cancer Cell Line | IC50 (µM) | Target/Mechanism | Reference |

| Compound 3 | NCI-H522 (Non-small cell lung cancer) | 0.0223 | EGFR Tyrosine Kinase | [3][4] |

| Naphthalimide derivative 66 | HT-29 (Colon cancer) | 3.72 | DNA intercalation | [5] |

| Naphthalimide derivative 66 | A549 (Lung cancer) | 4.074 | DNA intercalation | [5] |

| Naphthalimide derivative 66 | MCF-7 (Breast cancer) | 7.91 | DNA intercalation | [5] |

| Naphthalimide derivative 67 | HT-29 (Colon cancer) | 3.47 | DNA intercalation | [5] |

| Naphthalimide derivative 67 | A549 (Lung cancer) | 3.89 | DNA intercalation | [5] |

| Naphthalimide derivative 67 | MCF-7 (Breast cancer) | 5.08 | DNA intercalation | [5] |

| Chlorobenzyl indole semicarbazide 55 | HT-29 (Colon cancer) | 0.024 | Not specified | [5] |

| Chlorobenzyl indole semicarbazide 55 | H460 (Lung cancer) | 0.29 | Not specified | [5] |

| Chlorobenzyl indole semicarbazide 55 | A549 (Lung cancer) | 0.84 | Not specified | [5] |

| Chlorobenzyl indole semicarbazide 55 | MDA-MB-231 (Breast cancer) | 0.88 | Not specified | [5] |

| Hydrazone derivative 39 | - | 24.58 nM (EGFR IC50) | EGFR Inhibition | [6] |

| Hydrazone derivative 40 | - | 30.42 nM (EGFR IC50) | EGFR Inhibition | [6] |

Materials Science: Optoelectronic Properties of Benzothiadiazole-Based Polymers

| Polymer | HOMO (eV) | LUMO (eV) | Band Gap (eV) | Power Conversion Efficiency (PCE) (%) | Reference |

| P1 | -5.48 | -3.58 | 1.90 | - | Not specified in snippets |

| P2 | -5.53 | -3.75 | 1.78 | - | Not specified in snippets |

| P3 | - | - | 1.83 | 7.7 | [7] |

| P1 (terpolymer) | - | - | - | 4.70 | [1][8] |

| P2 (terpolymer) | - | - | - | 6.60 | [1][8] |

| Py-2DTBT | - | - | - | 0.74 | [9] |

| Py-2DTOBT | - | - | - | 1.86 | [9] |

| Py-2DTOBTPh | - | - | - | 2.83 | [9] |

Signaling Pathways and Mechanisms of Action

The diverse functionalities of benzothiadiazole compounds stem from their ability to interact with and modulate specific biological pathways.

Plant Systemic Acquired Resistance (SAR)

Benzothiadiazole derivatives, such as BTH, are potent inducers of SAR in plants. They do not possess direct antimicrobial activity but rather prime the plant's immune system for a more rapid and robust defense response upon pathogen attack. The signaling cascade is initiated by the perception of BTH, which leads to the accumulation of the signaling molecule salicylic acid (SA). This triggers a downstream pathway that is dependent on the regulatory protein NPR1 (Non-expresser of PR genes1). NPR1 translocates to the nucleus and interacts with TGA transcription factors to activate the expression of pathogenesis-related (PR) genes, leading to a state of heightened immunity.

Anticancer Mechanism: EGFR Inhibition

Certain benzothiadiazole derivatives have demonstrated potent anticancer activity by targeting the Epidermal Growth Factor Receptor (EGFR) signaling pathway.[3][4][10] EGFR is a receptor tyrosine kinase that, when overactivated, can lead to uncontrolled cell proliferation and tumor growth. These benzothiadiazole compounds act as EGFR inhibitors, binding to the ATP-binding site of the kinase domain. This competitive inhibition prevents the phosphorylation and activation of EGFR, thereby blocking downstream signaling cascades such as the PI3K/Akt/mTOR and Ras/Raf/MEK/ERK pathways, which are crucial for cell survival and proliferation. This ultimately leads to the induction of apoptosis (programmed cell death) in cancer cells.

Vaccine Adjuvants: Innate Immune Activation

Benzothiadiazole derivatives have recently been investigated as novel vaccine adjuvants, substances that enhance the immune response to a co-administered antigen.[6] While the specific molecular targets for benzothiadiazole-based adjuvants are still under investigation, the general mechanism of action for many adjuvants involves the activation of the innate immune system. Adjuvants are recognized by Pattern Recognition Receptors (PRRs) on antigen-presenting cells (APCs), such as dendritic cells and macrophages. This recognition triggers a signaling cascade that leads to the upregulation of co-stimulatory molecules and the production of cytokines and chemokines. These molecules create a pro-inflammatory environment that recruits more immune cells to the site of vaccination and promotes the activation of T cells and B cells, leading to a more robust and durable adaptive immune response to the vaccine antigen. One identified mechanism for a benzothiadiazole-based adjuvant involves the enhancement of extracellular vesicle (EV) release and an increase in intracellular calcium influx, which are known to modulate immune responses.[6]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the development and evaluation of benzothiadiazole compounds.

Synthesis of 2,1,3-Benzothiadiazole

This protocol describes the foundational synthesis of the 2,1,3-benzothiadiazole core from o-phenylenediamine.

Materials:

-

o-phenylenediamine

-

Thionyl chloride (SOCl₂)

-

Pyridine

-

Toluene (or other suitable solvent)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve o-phenylenediamine in pyridine.

-

Cool the solution in an ice bath.

-

Slowly add two equivalents of thionyl chloride to the stirred solution. The reaction is exothermic.

-

After the addition is complete, remove the ice bath and heat the mixture to reflux for 3 hours.

-

After reflux, cool the reaction mixture to room temperature.

-

Pour the mixture into a beaker containing ice water to precipitate the product.

-

Collect the solid product by vacuum filtration and wash with cold water.

-

The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by distillation to yield 2,1,3-benzothiadiazole as a solid.[1]

Synthesis of 4,7-bis(thiophen-2-yl)benzo[c][7][8][11]thiadiazole via Suzuki Coupling

This protocol details the synthesis of a common building block for organic electronic materials using a palladium-catalyzed Suzuki cross-coupling reaction.

Materials:

-

Thiophen-2-ylboronic acid

-

Potassium phosphate (K₃PO₄)

-

Palladium catalyst (e.g., Pd(PAd₃)₂)

-

Tetrahydrofuran (THF)

-

Ethyl acetate

-

Water

Procedure:

-

To a reaction vessel, add 4,7-dibromobenzo[c][7][8][11]thiadiazole (1 equivalent), thiophen-2-ylboronic acid (3 equivalents), and potassium phosphate (6 equivalents).

-

Add THF to the mixture.

-

Add a solution of the palladium catalyst in THF.

-

Stir the reaction mixture at room temperature for 1 hour.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-